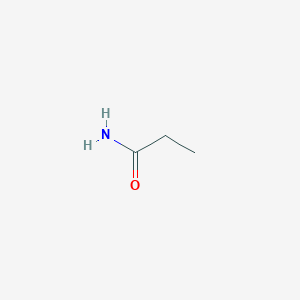
Propionamide
Numéro de catalogue B166681
:
79-05-0
Poids moléculaire: 73.09 g/mol
Clé InChI: QLNJFJADRCOGBJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US04220646
Procedure details


The 1-chlorocarbonyl-4-propionylpiperazine used as starting material can be prepared as follows. Anhydrous piperazine (120 g.) and propionamide (m.p. 80° C., 102 g.) in anhydrous xylene (100 cm3) are heated under reflux for 48 hours in the presence of iodine (0.9 g.) to give 1-propionylpiperazine hydrochloride (153.0 g.), m.p. 165° C. 1-Propionylpiperazine is liberated from its hydrochloride by the action of an excess of ammonia in diethyl ether. The ammonium chloride formed is separated by filtration and the 1-propionylpiperazine is isolated by evaporation of the ether.





Identifiers


|
REACTION_CXSMILES
|
[Cl:1]C([N:4]1[CH2:9][CH2:8][N:7]([C:10](=[O:13])[CH2:11][CH3:12])[CH2:6][CH2:5]1)=O.N1CCNCC1.C(N)(=O)CC>C1(C)C(C)=CC=CC=1.II>[ClH:1].[C:10]([N:7]1[CH2:8][CH2:9][NH:4][CH2:5][CH2:6]1)(=[O:13])[CH2:11][CH3:12] |f:5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)N1CCN(CC1)C(CC)=O
|
Step Two
|
Name
|
|
|
Quantity
|
120 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCNCC1
|
|
Name
|
|
|
Quantity
|
102 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)N
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0.9 g
|
|
Type
|
catalyst
|
|
Smiles
|
II
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
can be prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.C(CC)(=O)N1CCNCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 153 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
